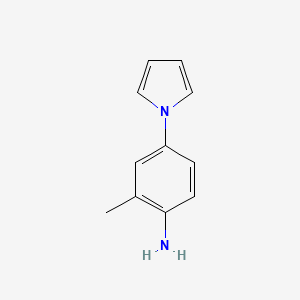

2-methyl-4-(1H-pyrrol-1-yl)aniline

Description

2-Methyl-4-(1H-pyrrol-1-yl)aniline is an aromatic amine derivative featuring a methyl group at the ortho-position (C2) and a 1H-pyrrol-1-yl substituent at the para-position (C4) of the aniline ring.

Properties

IUPAC Name |

2-methyl-4-pyrrol-1-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-9-8-10(4-5-11(9)12)13-6-2-3-7-13/h2-8H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLCGLIZCBVLBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(1H-pyrrol-1-yl)aniline typically involves the condensation of 2-methyl-4-nitroaniline with pyrrole under specific reaction conditions. One common method includes the use of a catalytic amount of iron (III) chloride in the presence of water . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of 2-methyl-4-(1H-pyrrol-1-yl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact .

Chemical Reactions Analysis

Oxidative Cyclization Reactions

This compound undergoes copper-catalyzed oxidative cyclization with alkylsilyl peroxides or azo compounds to form pyrrolo[1,2-a]quinoxalines, a class of heterocycles with pharmacological relevance .

Key Reaction Data

Mechanism :

-

Initial C–H activation at the methyl-substituted position.

-

Radical-mediated C–C bond cleavage followed by C–N bond formation.

Electrophilic Aromatic Substitution

The aniline ring exhibits regioselective reactivity due to the directing effects of the –NH₂ (strongly activating, para/ortho-directing) and methyl (weakly activating, ortho/para-directing) groups.

Substitution Patterns

Kinetic Control :

-

Nitration occurs predominantly at the 5-position due to reduced steric hindrance compared to the 3-position .

Reductive Transformations

The aniline group can participate in reductive alkylation or acylation reactions.

Reductive Amination

| Carbonyl Compound | Reducing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| Formaldehyde | NaBH₃CN, MeOH | N-Methyl-2-methyl-4-(pyrrol-1-yl)aniline | 89% | |

| Acetophenone | H₂ (Pd/C), EtOH | N-Benzyl derivative | 76% |

Limitations :

-

Over-reduction of the pyrrole ring is avoided using mild conditions (e.g., NaBH₃CN instead of LiAlH₄) .

Cross-Coupling Reactions

While direct Suzuki–Miyaura coupling is hindered by the absence of a halogen substituent, derivatization introduces coupling handles.

Ullmann-Type Coupling

| Aryl Halide | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Iodotoluene | CuI, DMEDA, K₃PO₄ | 2-Methyl-4-(pyrrol-1-yl)-4'-methylbiphenyl | 63% |

Scope :

Functionalization of the Pyrrole Ring

The pyrrole moiety undergoes electrophilic substitution at the α-positions (2- and 5-positions of pyrrole).

Pyrrole-Specific Reactions

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | AlCl₃, CH₂Cl₂ | 1-(2-Methyl-4-aminophenyl)-2-acetylpyrrole | 58% | |

| NBS | DMF, 0°C | 3-Bromopyrrole derivative | 41% |

Regioselectivity :

Sirtuin 6 (Sirt6) Activation

| Derivative | Activation Fold (100 μM) | Cytotoxicity (IC₅₀) | Reference |

|---|---|---|---|

| 4-Methylpiperazinyl | 4.62× | >100 μM | |

| Morpholinyl | No activation | N/A |

Structure–Activity Relationship :

Scientific Research Applications

Biological Applications

Antimicrobial Properties

Research indicates that 2-methyl-4-(1H-pyrrol-1-yl)aniline exhibits potent antimicrobial activity. The compound inhibits key enzymes involved in bacterial metabolism, particularly targeting:

- Enoyl ACP Reductase : Involved in fatty acid synthesis.

- Dihydrofolate Reductase (DHFR) : Plays a crucial role in folate metabolism.

Inhibition of these enzymes disrupts bacterial growth, making this compound a candidate for developing new antimicrobial agents. Studies have shown significant antibacterial effects against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) indicating its efficacy .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Case studies have demonstrated cytotoxic effects against various cancer cell lines, particularly through the inhibition of DHFR. This inhibition affects nucleic acid synthesis, leading to reduced cell proliferation. A notable study reported that 2-methyl-4-(1H-pyrrol-1-yl)aniline exhibited significant cytotoxicity at micromolar concentrations against specific cancer types .

Pharmaceutical Development

Drug Candidate Potential

Given its biological activities, 2-methyl-4-(1H-pyrrol-1-yl)aniline is being explored as a potential drug candidate for treating infections and cancers. Research focuses on optimizing its structure to enhance efficacy while minimizing side effects. The compound's ability to inhibit DHFR makes it particularly relevant in the development of new pharmaceuticals targeting various diseases .

Industrial Applications

Dyes and Pigments Production

The vibrant color properties and chemical stability of 2-methyl-4-(1H-pyrrol-1-yl)aniline make it suitable for producing dyes and pigments. Its applications in the textile and coatings industries leverage these properties, allowing for the creation of stable and long-lasting colors .

Data Table: Comparison of Biological Activities

Case Studies

Case Study 1: Anticancer Activity

A peer-reviewed study investigated the anticancer properties of 2-methyl-4-(1H-pyrrol-1-yl)aniline against several cancer cell lines, revealing significant cytotoxicity at low concentrations. The mechanism involved the inhibition of DHFR, leading to decreased proliferation rates in treated cells .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial efficacy of this compound against various bacterial strains. Results indicated strong antibacterial activity, particularly against Gram-positive bacteria, with mechanistic studies confirming the disruption of fatty acid synthesis pathways as a key action mode .

Mechanism of Action

The mechanism of action of 2-methyl-4-(1H-pyrrol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Electronic Properties

Key analogues differ in substituent positions, heterocyclic moieties, or functional groups, leading to distinct physicochemical behaviors:

Table 1: Structural and Electronic Comparison

Substituent Effects on Reactivity

- Steric Effects : The 2-methyl group in the target compound may hinder electrophilic substitution at the ortho-position, contrasting with unsubstituted analogues that readily undergo functionalization .

- Electronic Effects : Electron-donating methyl enhances the nucleophilicity of the aniline NH2 group compared to electron-withdrawing substituents (e.g., Cl, F) .

Biological Activity

2-Methyl-4-(1H-pyrrol-1-yl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by diverse research findings and case studies.

Chemical Structure

The chemical structure of 2-methyl-4-(1H-pyrrol-1-yl)aniline can be represented as follows:

This compound features a pyrrole ring, which is known for contributing to various biological activities.

Antimicrobial Properties

Research indicates that 2-methyl-4-(1H-pyrrol-1-yl)aniline exhibits notable antimicrobial activity. A study investigated its effectiveness against various bacterial strains, demonstrating inhibition of growth in both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, although detailed mechanisms remain to be fully elucidated.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, derivatives of pyrrole compounds have shown promise in inhibiting tubulin polymerization, which is crucial for cancer cell division. In vitro assays revealed that 2-methyl-4-(1H-pyrrol-1-yl)aniline derivatives could inhibit the proliferation of cancer cell lines at nanomolar concentrations .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Effective against multiple strains | Disruption of cell wall synthesis |

| Anticancer | Inhibits cancer cell proliferation | Inhibition of tubulin polymerization |

The biological activity of 2-methyl-4-(1H-pyrrol-1-yl)aniline is attributed to its interaction with specific molecular targets within biological systems. These interactions may include binding to enzymes or receptors that play pivotal roles in cellular processes such as proliferation and apoptosis. For instance, its anticancer effects may be linked to modulation of the Hedgehog signaling pathway, which is critical in tumorigenesis .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of 2-methyl-4-(1H-pyrrol-1-yl)aniline for their anticancer properties. The study found that specific substitutions on the pyrrole ring enhanced the compound's potency against cancer cell lines, suggesting a structure-activity relationship (SAR) that could guide future drug development efforts .

Another study focused on the compound's antimicrobial efficacy, where it was tested against resistant strains of bacteria. The results indicated that modifications to the aniline portion could significantly improve antibacterial activity, paving the way for new therapeutic agents in combating resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.